

SU11752 experimental variability resolution

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Compound Focus: SU-11752

Cat. No.: S548525

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SU11752 Key Technical Data

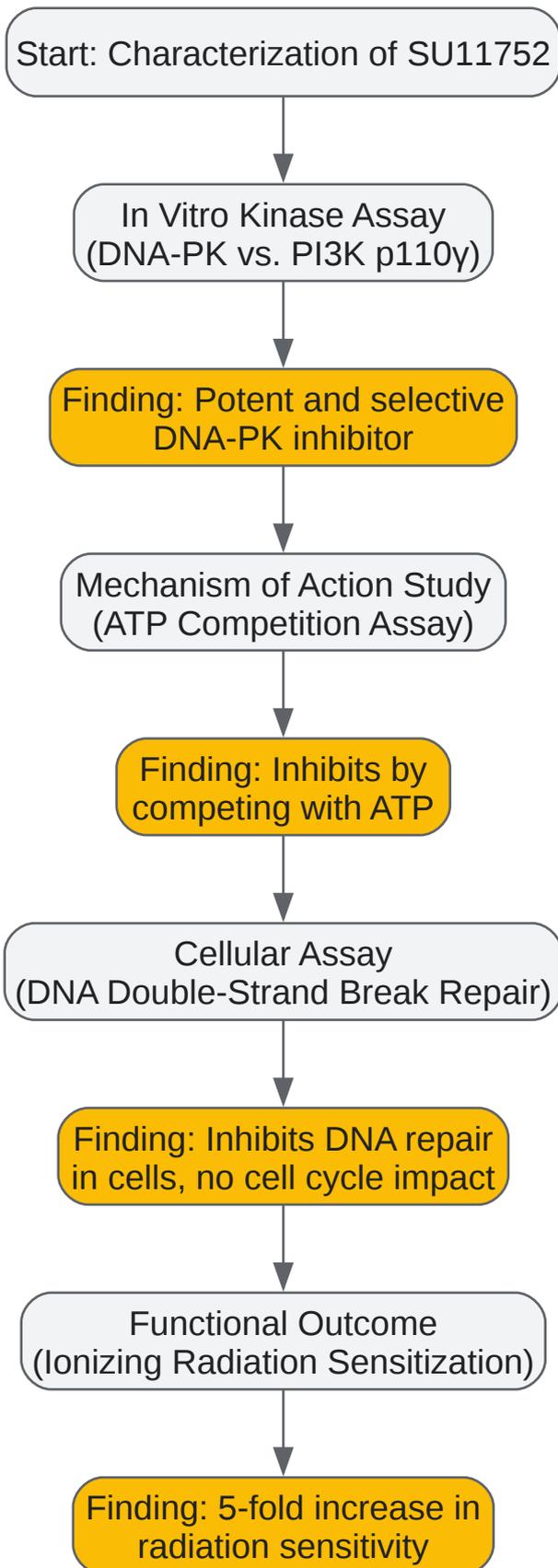
The table below summarizes the quantitative data and key characteristics of SU11752 from the scientific literature.

Parameter	Description / Value
CAS Number	688036-19-3 [1]
Molecular Formula	C ₂₆ H ₂₇ N ₃ O ₅ S [1]
Molecular Weight	493.575 g/mol [1]
Primary Target	DNA-dependent protein kinase (DNA-PK) [2]
Mechanism of Action	Competes with ATP for binding to DNA-PK [2]
Primary Biological Effect	Inhibits DNA double-strand break (DSB) repair; sensitizes cells to ionizing radiation [2]
Potency (DNA-PK)	Equally potent as wortmannin in inhibiting DNA-PK [2]
Selectivity	>500-fold more selective for DNA-PK over PI3K p110γ [2]

Parameter	Description / Value
Cellular Outcome	5-fold sensitization to ionizing radiation at DNA repair-inhibiting concentrations [2]
Specificity Note	At effective concentrations, does not inhibit ATM kinase activity or disrupt normal cell cycle progression [2]

Experimental Context & Protocol Insights

The foundational study on SU11752 characterized its activity through a multi-step process. The diagram below outlines the key experimental workflow and findings from this research.



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Based on the published research, here are the core methodologies used to establish SU11752's activity:

- **Key In Vitro Experiment:** The potency and selectivity of SU11752 were determined by testing its ability to inhibit DNA-PK activity compared to other kinases, notably **PI3K p110 γ** . The results showed SU11752 was equally potent against DNA-PK as the known inhibitor wortmannin but required a **500-fold higher concentration** to inhibit PI3K p110 γ , demonstrating its selectivity [2].
- **Mechanism of Action Elucidation:** The study used **inhibition kinetics and a direct ATP binding assay** to determine that SU11752 functions by **competing with ATP** for binding to DNA-PK [2].
- **Key Cellular Experiments:** The functional impact was assessed by measuring:
 - **Inhibition of DNA double-strand break repair** in cells.
 - **Sensitization to ionizing radiation**, quantified by a 5-fold increase in radiosensitization.
 - **Specificity checks** confirming that at effective concentrations, SU11752 did not inhibit the related kinase ATM and allowed for normal cell cycle progression [2].

Troubleshooting Guide & FAQs

Since detailed protocols for SU11752 are scarce, the following guidance is based on general principles for working with early-stage research compounds and information from the foundational paper.

Frequently Asked Questions

- **Q1: What is the chemical class of SU11752?**
 - **A:** SU11752 is a **three-substituted indolin-2-one** [2]. Patent literature also describes it as a **carbazole benzamide compound** [3].
- **Q2: Has SU11752 been tested in clinical trials?**
 - **A:** No. The available literature describes SU11752 as a tool compound that "may serve as a starting point for the development of specific DNA-PK inhibitors" [2]. It is not reported in clinical trials.

Troubleshooting Common Experimental Challenges

- **Challenge: Lack of effect or high variability in radiosensitization.**
 - **Potential Cause:** The concentration of SU11752 may be insufficient, or the cell line may have intrinsic factors affecting drug uptake or target expression.

- **Recommendation:** Establish a dose-response curve for SU11752 in your specific cell model. The foundational study used concentrations that inhibited DNA repair without affecting cell cycle progression [2]. Verify the inhibition of DNA-PK activity in your cells, for example, by monitoring the reduction of a downstream marker like phosphorylated DNA-PKcs [4].
- **Challenge: Off-target effects or unexpected cytotoxicity.**
 - **Potential Cause:** While SU11752 is selective over PI3K p110 γ , off-target effects on other kinases at higher concentrations cannot be ruled out.
 - **Recommendation:** Carefully titrate the inhibitor to the lowest effective dose. The high selectivity over PI3K (500-fold) is a key feature to leverage [2]. Using a structurally unrelated DNA-PK inhibitor as a second control can help confirm that the observed effects are indeed due to DNA-PK inhibition.

Guidance for Further Research

- **Verify Compound Purity:** Source SU11752 from a reputable chemical supplier and confirm its purity and stability under your storage conditions.
- **Consult Broader Field Literature:** Given the limited specific data on SU11752, reviewing methodologies from studies on other, more advanced DNA-PK inhibitors (e.g., LTU28 [5]) can provide valuable insights into general best practices for evaluating this drug target.

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